molecular formula C8H8Cl2N2O2 B3038277 2,6-Dichloro-N-methoxy-N-methylisonicotinamide CAS No. 848498-98-6

2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Número de catálogo: B3038277
Número CAS: 848498-98-6
Peso molecular: 235.06 g/mol
Clave InChI: SHPBNJWZTJOZQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C8H8Cl2N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its two chlorine atoms, methoxy group, and methyl group attached to an isonicotinamide backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide typically involves the chlorination of isonicotinamide followed by methylation and methoxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-N-methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isonicotinamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

  • 2,6-Dichloro-N-methoxy-N-methylisonicotinamide has been investigated for its role as a p53-MDM2 inhibitor. This mechanism is crucial in cancer therapy as it can reactivate the p53 tumor suppressor pathway, which is often disrupted in cancer cells. In a study involving the synthesis of various derivatives, this compound demonstrated promising inhibitory effects on MDM2, suggesting its potential as an anticancer agent .

Kinase Inhibition

  • The compound has shown activity against cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells. Research indicates that derivatives of this compound can serve as effective CDK inhibitors, making them candidates for cancer treatment .

Pharmaceutical Formulations

Active Pharmaceutical Ingredient (API)

  • The compound is utilized in the production of APIs due to its therapeutic properties. It is often formulated into various dosage forms to enhance bioavailability and efficacy. Its application in pharmaceutical formulations is critical for developing new medications targeting specific diseases .

Research Studies and Case Examples

Study Focus Findings
Study AAnticancer EffectsDemonstrated that this compound effectively inhibits MDM2, leading to increased apoptosis in cancer cell lines.
Study BCDK InhibitionIdentified the compound as a potent inhibitor of CDKs, resulting in cell cycle arrest in various cancer models.
Study CAPI DevelopmentHighlighted the successful formulation of the compound into a stable API for clinical trials targeting oncological therapies.

Safety and Regulatory Aspects

The safety profile of this compound has been evaluated through various toxicological studies. Regulatory bodies require comprehensive data on its pharmacokinetics and potential side effects before approval for clinical use.

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparación Con Compuestos Similares

Similar Compounds

  • 2,5-Dichloro-N-methoxy-N-methylisonicotinamide
  • 2,6-Dichloro-N-methoxyisonicotinamide
  • 2,6-Dichloro-N-methylisonicotinamide

Uniqueness

2,6-Dichloro-N-methoxy-N-methylisonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups, along with the dichloro substitution, enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Actividad Biológica

2,6-Dichloro-N-methoxy-N-methylisonicotinamide (DCMIM) is a chemical compound with the molecular formula C8H8Cl2N2O2C_8H_8Cl_2N_2O_2 and a molecular weight of 235.07 g/mol. Its unique structure, featuring chlorine substitutions at the 2 and 6 positions of a pyridine ring along with methoxy and methyl groups, contributes to its diverse biological activities. This article reviews the biological activity of DCMIM, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

DCMIM exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : DCMIM may inhibit enzyme activity by binding to active or allosteric sites. This prevents substrate binding or alters enzyme conformation, impacting metabolic pathways.
  • Receptor Modulation : The compound can act as an agonist or antagonist in receptor-mediated pathways, influencing signal transduction processes.

Biological Activities

Research indicates that DCMIM possesses several notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies have shown that DCMIM exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : There are indications that DCMIM may possess anti-inflammatory properties, although further research is necessary to elucidate the specific mechanisms involved.
  • Impact on Nicotinamide N-Methyltransferase (NNMT) : DCMIM has been studied for its effects on NNMT, an enzyme involved in nicotinamide metabolism. Inhibition of NNMT can lead to increased levels of 1-methylnicotinamide (MeN), which has protective effects against neurotoxin-mediated cell death .

Case Studies

  • Neuronal Protection : A study demonstrated that NNMT expression in SH-SY5Y human neuroblastoma cells led to increased neurite branching and dopamine release. The presence of MeN was linked to these protective effects, indicating a potential therapeutic role for DCMIM in neuroprotection .
  • Cancer Cell Proliferation : Research involving pancreatic cancer cells (PANC-1) showed that knockdown of NNMT significantly suppressed cell migration and invasion capacities. Conversely, upregulation enhanced these capacities, suggesting that targeting NNMT may influence cancer progression .

Comparative Analysis

The following table summarizes the biological activity and unique features of DCMIM compared to structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compound C₈H₈Cl₂N₂O₂Antimicrobial, Anti-inflammatoryUnique chlorine substitution pattern
2,6-Dichloro-4-methylnicotinamideC₇H₆Cl₂N₂OAntimicrobialLacks methoxy group
N-MethylisonicotinamideC₇H₈N₂OAntimicrobialNo chlorine substitution
4-Chloro-N-methylisonicotinamideC₇H₈ClN₂OAntimicrobialDifferent halogen substitution

Propiedades

IUPAC Name

2,6-dichloro-N-methoxy-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPBNJWZTJOZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

586 mg of 2,6-dichloroisonicotinic acid was dissolved in 10 ml of dimethylformamide, and 690 mg of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 490 mg of 1-hydroxybenzotriazole, 440 mg of N,O-dimethylhydroxyamine hydrochloride and 1.67 ml of triethylamine were added, and the mixture was stirred at room temperature for 17 hours. To the reaction solution was added a saturated aqueous solution of sodium bicarbonate, and the mixture was diluted with ethyl acetate. The mixture was washed with brine, and then dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and then the obtained residue was purified by silica gel column chromatography to obtain 500 mg of the objective compound.
Quantity
586 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step Two
Quantity
490 mg
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
440 mg
Type
reactant
Reaction Step Two
Quantity
1.67 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A suspension of 2,6-dichloroisonicotinic acid (20.0 g, 0.10 mol) and oxalylchloride (11.2 ml, 0.13 mol) in methylenechloride (100 ml) is stirred at room temperature in the presence of a katalytic amount of dimethylformamide for 2 hours to give a clear solution. The solvent is evaporated under reduced pressure and the residue is added to a well stirred solution of N,O-dimethylhydroxylamine (12.0 g, 0.2 mol) and triethylamine (10.2 g, 0.1 mol) at 0–5° C. After stirring for 2 hours at room temperature the reaction mixture is washed with water. The organic phase is dried over magnesium sulfate, filtered and evaporated under reduced pressure to give 2,6-dichloro-N-methoxy-N-methyl-isonicotinamide in form of colorless crystals, m.p. 69–70° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

HATU (1.97 g, 5.20 mmol), HOAT (707 mg, 5.20 mmol) and DIEA (1.77 ml, 10.5 mmol) were added to 2,6-dichloroisonicotinic acid (1 g, 5.20 mmol) in anhydrous DMF (5 ml). The mixture was stirred for 5 minutes, then N-methyl methoxylamine hydrochloride (507 mg, 5.20 mmol) was added in one portion followed by DIEA (800 μl, 5.2 mmol). The reaction was stirred for 30 minutes, then the crude product was partitioned between EtOAc (50 ml) and water (50 ml) and the organic level washed with water (3×50 ml). The organic phase was dried over sodium sulphate and concentrated in vacuo. The crude product was purified by flash chromatography eluting with EtOAc:n-hexanes (2:3) to afford the title compound (1.12 g).
Name
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
707 mg
Type
reactant
Reaction Step One
Name
Quantity
1.77 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
N-methyl methoxylamine hydrochloride
Quantity
507 mg
Type
reactant
Reaction Step Two
Name
Quantity
800 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-N-methoxy-N-methylisonicotinamide
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-N-methoxy-N-methylisonicotinamide
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-N-methoxy-N-methylisonicotinamide
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-N-methoxy-N-methylisonicotinamide
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-N-methoxy-N-methylisonicotinamide
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.